5-Methyl-2-(2-pyrrolidin-1-yl-ethoxy)-phenylamine
CAS No.: 919011-42-0
Cat. No.: VC8151821
Molecular Formula: C13H20N2O
Molecular Weight: 220.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 919011-42-0 |
---|---|
Molecular Formula | C13H20N2O |
Molecular Weight | 220.31 g/mol |
IUPAC Name | 5-methyl-2-(2-pyrrolidin-1-ylethoxy)aniline |
Standard InChI | InChI=1S/C13H20N2O/c1-11-4-5-13(12(14)10-11)16-9-8-15-6-2-3-7-15/h4-5,10H,2-3,6-9,14H2,1H3 |
Standard InChI Key | CLRJAAULBZTFMM-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)OCCN2CCCC2)N |
Canonical SMILES | CC1=CC(=C(C=C1)OCCN2CCCC2)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The IUPAC name 5-methyl-2-(2-pyrrolidin-1-ylethoxy)aniline precisely defines its structure:
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A benzene ring substituted with an amino group (-NH) at position 1.
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A methyl group (-CH) at position 5.
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A 2-(pyrrolidin-1-yl)ethoxy group (-OCHCH-N-pyrrolidine) at position 2 .
The SMILES notation CC1=CC(=C(C=C1)OCCN2CCCC2)N further elucidates connectivity, while the InChIKey CLRJAAULBZTFMM-UHFFFAOYSA-N provides a unique identifier for computational studies .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | PubChem | |
Molecular Weight | 220.31 g/mol | PubChem |
IUPAC Name | 5-methyl-2-(2-pyrrolidin-1-ylethoxy)aniline | PubChem |
SMILES | CC1=CC(=C(C=C1)OCCN2CCCC2)N | PubChem |
Synthesis and Manufacturing
Synthetic Routes
A reported synthesis involves coupling 4-bromo-7-methyl-1H-indole with intermediates under palladium catalysis. Key steps include:
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Reagents: Pd(dba), Xantphos, cesium carbonate.
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Solvent: Dioxane.
The reaction yields 15% of the target compound as a hydrochloride salt, highlighting challenges in optimizing efficiency .
Table 2: Synthesis Parameters
Parameter | Detail | Source |
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Starting Material | Intermediate 38, 4-bromo-7-methyl-1H-indole | Ambeed |
Catalyst | Pd(dba) (0.1 mmol) | Ambeed |
Ligand | Xantphos (0.3 mmol) | Ambeed |
Base | CsCO (4 mmol) | Ambeed |
Yield | 15% | Ambeed |
Pharmacological Relevance
Role in Kinase Inhibition
5-Methyl-2-(2-pyrrolidin-1-yl-ethoxy)-phenylamine is a structural component of TG100435, a multi-targeted Src family kinase inhibitor. TG100435 and its N-oxide metabolite TG100855 demonstrate potent anticancer activity in preclinical models . The compound’s ethoxy-pyrrolidine moiety enhances binding affinity to kinase domains, facilitating inhibition of oncogenic signaling pathways .
Metabolic Interconversion
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N-Oxidation: Primarily mediated by FMO3, converting TG100435 to TG100855 with a 15:1 rate ratio over retroreduction .
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Retroreduction: Catalyzed by cytochrome P450 reductase, regenerating TG100435 from TG100855 .
Table 3: Enzymatic Pathways
Metabolic and Toxicological Considerations
Hepatic Metabolism
In human liver microsomes, FMO3 dominates the N-oxidation of 5-Methyl-2-(2-pyrrolidin-1-yl-ethoxy)-phenylamine derivatives, while cytochrome P450 reductase drives retroreduction. This bidirectional metabolism suggests potential drug-drug interactions in co-administered therapies .
Applications in Drug Development
Kinase Inhibitor Scaffolds
The compound’s modular structure enables diversification for targeting:
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Src family kinases: Implicated in tumor proliferation and metastasis.
Patent Landscape
Patents covering pyrrolidine-ethoxy-aniline derivatives emphasize their utility in oncology. For example, WO2008137087A1 details synthetic methods for related pyrrolidine intermediates .
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